Product packaging for 5-Methoxyisoxazole(Cat. No.:)

5-Methoxyisoxazole

Cat. No.: B1645809
M. Wt: 99.09 g/mol
InChI Key: GGQZKDXGZUMYSS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

This compound is formally classified under IUPAC nomenclature as 5-methoxy-1,2-oxazole . The numbering begins at the oxygen atom in the oxazole ring, with the methoxy (-OCH₃) substituent occupying position 5 (Figure 1). The parent structure, isoxazole, consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively.

Table 1: Nomenclature and Identifiers

Property Value Source
IUPAC Name 5-methoxy-1,2-oxazole
CAS Registry Number 98019-61-5
Molecular Formula C₄H₅NO₂
SMILES COC1=CN=CO1

The methoxy group introduces steric and electronic effects distinct from simpler alkyl or hydroxyl substituents, influencing reactivity and stability.

Molecular Geometry and Electronic Configuration

The planar isoxazole ring adopts a bond angle of 109.5° at the oxygen atom and 120° at the nitrogen, consistent with sp² hybridization. Density functional theory (DFT) calculations reveal partial double-bond character between N-O (1.36 Å) and C-O (1.43 Å), with delocalized π-electrons across the heterocycle.

The methoxy group at position 5 donates electron density via resonance, increasing aromatic stabilization. The oxygen’s lone pairs conjugate with the ring’s π-system, as evidenced by NMR shifts:

  • ¹H NMR : Methoxy protons resonate at δ 3.8 ppm (singlet).
  • ¹³C NMR : Ring carbons adjacent to nitrogen deshield to δ 160–165 ppm.

Electronic Effects :

  • Methoxy Group : +M (mesomeric) effect stabilizes the ring via electron donation.
  • Nitrogen Lone Pair : Participates in aromatic sextet, reducing basicity compared to non-aromatic amines.

Tautomeric and Resonance Stabilization Phenomena

Unlike hydroxyl-substituted isoxazoles (e.g., 3-hydroxyisoxazole), this compound does not exhibit tautomerism due to the methoxy group’s poor leaving-group ability. However, resonance structures highlight charge delocalization (Figure 2):

  • Major Resonance Form : Negative charge on oxygen, positive charge on nitrogen.
  • Minor Form : Double bond between C3-C4, stabilizing the methoxy substituent.

Resonance Energy : Estimated at 28–32 kcal/mol , comparable to benzene. The methoxy group enhances stabilization by ~5 kcal/mol relative to unsubstituted isoxazole.

Comparative Analysis with Isoxazole Derivatives

Table 2: Structural and Electronic Comparison

Derivative Substituent Resonance Effects Aromatic Stabilization (kcal/mol)
Isoxazole None Base structure 23–25
5-Methylisoxazole -CH₃ (position 5) Weak +I (inductive) effect 24–26
3-Hydroxyisoxazole -OH (position 3) Tautomerism with oxo form 27–29
This compound -OCH₃ (position 5) Strong +M effect 28–32

Key Observations :

  • 5-Methylisoxazole : Methyl’s inductive electron donation marginally increases ring stability but lacks resonance contributions.
  • 3-Hydroxyisoxazole : Tautomerizes to a keto form, enabling hydrogen bonding but reducing aromaticity.
  • This compound : Combines resonance stabilization without tautomeric losses, making it synthetically versatile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B1645809 5-Methoxyisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

5-methoxy-1,2-oxazole

InChI

InChI=1S/C4H5NO2/c1-6-4-2-3-5-7-4/h2-3H,1H3

InChI Key

GGQZKDXGZUMYSS-UHFFFAOYSA-N

SMILES

COC1=CC=NO1

Canonical SMILES

COC1=CC=NO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Isoxazole derivatives vary significantly based on substituent type and position. Below is a comparative analysis of 5-methoxyisoxazole with key analogues:

Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Synthetic Yield
This compound 5-OCH₃ 69–71 ~139.11* 76%
5-Methylisoxazole 5-CH₃ Not Reported 83.09 >95% (GC purity)
(S)-MOM-ACPA (7b) 5-(CH₂OCH₃), 4-aminoethyl 166–168 257.25† 12%
BOM-ACPA (7e) 5-(CH₂OBn), 4-aminoethyl 166–168 333.33† 7%
11i (Amino-methylisoxazole) 5-NH₂, 3-CH₃ 210–211 335.38‡ Not Reported

*Calculated based on formula C₅H₅NO₂. †Derived from empirical formula in . ‡Based on molecular formula C₁₈H₁₇N₃O₃ .

Key Observations :

  • Substituent Effects on Melting Points: Methoxy-substituted derivatives (e.g., 5m) exhibit lower melting points (69–71°C) compared to amino-substituted analogues (210–242°C) . This trend reflects stronger intermolecular hydrogen bonding in amino derivatives.
  • Synthetic Yields: Methoxy derivatives like 5m are synthesized more efficiently (76% yield) than bulkier benzyloxy (BOM-ACPA, 7%) or aminoethyl derivatives . Steric hindrance and reaction complexity likely limit yields in the latter cases.

Reactivity and Functionalization

  • Electrophilic Substitution : The methoxy group in this compound enhances electron density at the 4-position, facilitating electrophilic substitutions. For example, 3-(4-chlorophenyl)-5-methoxyisoxazole was converted to methyl azirine carboxylates under FeCl₂ catalysis .
  • Comparative Reactivity: Amino-substituted isoxazoles (e.g., 3-amino-5-methylisoxazole) undergo multicomponent heterocyclizations with carbonyl compounds to form xanthenones, demonstrating their utility in constructing polycyclic frameworks . Methoxy derivatives, in contrast, are more commonly used as intermediates for further functionalization .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound (5m) Not Reported Not Reported 258.0743 [M + Na]⁺
(S)-MOM-ACPA (7b) 3.68 (s, 3H, OCH₃), 4.20 (m, 2H) 170.1 (COOH), 56.2 (OCH₃) 257.25 [M+H]⁺
11i 2.34 (s, 3H, CH₃), 6.82 (s, 1H) 159.8 (C=O), 22.1 (CH₃) 335.38 [M+H]⁺
  • NMR Trends: Methoxy protons in this compound derivatives resonate near δ 3.6–3.7 ppm, while amino groups in analogues like 11i show broad peaks absent in methoxy compounds .
  • Mass Spectrometry: Methoxy derivatives often exhibit [M + Na]⁺ adducts in ESI-MS, whereas amino derivatives display prominent [M+H]⁺ ions due to protonation at basic nitrogen sites .

Preparation Methods

General Mechanism of Isoxazole Formation

Isoxazoles are classically synthesized via the cyclocondensation of β-ketoesters with hydroxylamine. This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization to yield the heterocyclic ring. For 5-methoxyisoxazole, the β-ketoester precursor must incorporate a methoxy group at the β-position. For example, methyl 3-methoxyacetoacetate could undergo cyclization with hydroxylamine sulfate under controlled conditions to form this compound-4-carboxylate, which may subsequently be decarboxylated (Figure 1).

Reaction Conditions :

  • Temperature : −20°C to 10°C during oxime formation.
  • Catalysts : Sodium acetate or trifluoroacetic acid salts to stabilize intermediates.
  • Solvents : Ethanol or dichloromethane for extraction.

Challenges in Methoxy-Group Introduction

Introducing a methoxy group at the 5-position requires precise precursor design. Ethyl 3-methoxyacetoacetate, a hypothetical precursor, could be synthesized via Claisen condensation of methyl methoxyacetate with ethyl acetate. However, this compound’s commercial scarcity necessitates in situ preparation, complicating large-scale synthesis. Alternative routes involve functionalizing pre-formed isoxazoles through electrophilic substitution, though regioselectivity remains a concern.

Post-Cyclization Functionalization Strategies

O-Methylation of 5-Hydroxyisoxazole

A two-step approach involves synthesizing 5-hydroxyisoxazole followed by O-methylation. For instance, 5-hydroxyisoxazole could be treated with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield this compound. This method mirrors Step (e) of the Leflunomide synthesis, where aniline derivatives are coupled with acyl chlorides.

Example Protocol :

  • Hydroxylation : React ethyl 5-methylisoxazole-4-carboxylate with a strong acid (e.g., HCl) to hydrolyze the ester and introduce a hydroxyl group.
  • Methylation : Treat the hydroxylated intermediate with methyl iodide and potassium carbonate in acetone at 50°C for 6 hours.

Yield Considerations :

  • Hydroxylation step yields ~85% (based on analogous reactions).
  • Methylation efficiency depends on steric hindrance, with expected yields of 70–80%.

Adaptation of Patented Methylisoxazole Syntheses

Leveraging Ethyl Ethoxymethyleneacetoacetic Ester Intermediates

The synthesis of ethyl-5-methylisoxazole-4-carboxylate, as described in US20030139606A1, involves reacting ethylacetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. Replacing ethylacetoacetate with a methoxy-substituted analog (e.g., ethyl 3-methoxyacetoacetate) could theoretically yield this compound derivatives.

Critical Modifications :

  • Precursor Synthesis : Ethyl 3-methoxyacetoacetate must be prepared via Claisen condensation of methyl methoxyacetate and ethyl acetate.
  • Cyclization Temperature : Maintain −5°C to prevent byproduct formation.

Three-Step Synthesis from Acetonitrile Derivatives

CN107721941B outlines a three-step synthesis of 3-amino-5-methylisoxazole using acetonitrile, ethyl acetate, and hydroxylamine hydrochloride. Adapting this method for this compound would require substituting acetonitrile with methoxyacetonitrile, though this compound’s stability under reaction conditions is untested.

Proposed Route :

  • Formation of Methoxyacetyl Hydrazone : React methoxyacetonitrile with p-toluenesulfonyl hydrazide in ethanol.
  • Cyclization with Hydroxylamine : Treat the hydrazone with hydroxylamine hydrochloride and potassium carbonate in 2-methyltetrahydrofuran.

Comparative Analysis of Synthetic Routes

Table 1 summarizes hypothetical routes for this compound synthesis, extrapolated from literature methods.

Method Starting Materials Key Steps Yield Challenges
Cyclocondensation Ethyl 3-methoxyacetoacetate Oxime formation, cyclization ~60% Precursor availability
Post-Cyclization Methylation 5-Hydroxyisoxazole Hydroxylation, O-methylation ~70% Regioselectivity in hydroxylation
Adapted Patent Process Methoxy-substituted β-ketoester Ethoxymethylene formation, cyclization ~50% Synthetic complexity of precursors

Q & A

Q. What are the common synthetic routes for 5-Methoxyisoxazole, and how do reaction conditions influence product formation?

  • Methodological Answer: this compound derivatives are typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. Solvent selection is critical: polar aprotic solvents (e.g., DMF) favor cycloaddition regioselectivity, while protic solvents (e.g., ethanol) may stabilize intermediates . For example, controlled formation of 5-methoxyoxazole requires precise promoter-solvent combinations (e.g., using DBU in THF) to avoid competing pathways . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of substrates also significantly impact yield and purity .

Q. How should researchers characterize the structure and purity of this compound derivatives?

  • Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and heterocyclic ring protons (δ 6.0–7.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₇H₇NO₂ for this compound) with <2 ppm error . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography (e.g., Acta Crystallographica reports) provides definitive confirmation of regiochemistry in crystalline derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: Refer to safety data sheets (SDS) for specific hazards:
  • Exposure Control: Use fume hoods (ventilation ≥0.5 m/s) and PPE (nitrile gloves, lab coats, safety goggles) to prevent inhalation/contact .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition .
  • Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges in synthesizing trisubstituted this compound derivatives?

  • Methodological Answer: Regioselectivity in trisubstituted derivatives is influenced by electronic effects of substituents. Electron-withdrawing groups (EWGs) on dipolarophiles direct cycloaddition to the meta position, while electron-donating groups (EDGs) favor ortho/para positions . Computational modeling (DFT calculations) predicts transition-state energies to optimize regiochemical outcomes . For example, Pd-catalyzed coupling of pre-functionalized isoxazole cores (e.g., 4-iodo derivatives) enables precise substitution .

Q. How can conflicting data on the stability of this compound under different storage conditions be resolved?

  • Methodological Answer: Stability discrepancies arise from degradation kinetics studies. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies degradation products (e.g., hydrolyzed carboxylic acids) . Long-term storage data (TCI America SDS) show ≤5% degradation at 2–8°C but ≥20% at 25°C after 12 months . For reproducibility, standardize storage protocols and request updated SDS for aged batches .

Q. What methodologies optimize reaction yields for complex this compound derivatives in multi-step syntheses?

  • Methodological Answer: Flow chemistry enhances multi-step synthesis by minimizing intermediate isolation. For example:
  • Step 1: Chlorination of methylisoxazole in a continuous reactor (residence time: 5 min, 0°C) .
  • Step 2: Cycloaddition under microwave irradiation (100°C, 10 min) to improve regioselectivity .
    Yields improve from 45% (batch) to 78% (flow) by reducing side reactions .

Q. How do electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer: Substituent effects are quantified via Hammett σ constants :
Substituent (R)σ (para)Reaction Rate (k, relative)
-OCH₃-0.271.8
-NO₂+0.780.4
-H0.001.0
EDGs (e.g., -OCH₃) accelerate cycloaddition by stabilizing transition states, while EWGs slow reactivity . Steric effects (e.g., tert-butyl groups) further modulate reaction pathways, favoring endo over exo products .

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